
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one, also known as DMHP, is a synthetic compound that has been studied for its potential applications in scientific research. DMHP has been found to possess a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study various biological processes.
Aplicaciones Científicas De Investigación
Photophysical Properties
The compound 3-(3,4-Dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one (DMHP) has been studied for its photophysical properties. Research conducted by Asiri et al. (2017) involved synthesizing DMHP and investigating its electronic absorption and emission spectra in various solvents. This study highlighted the solvatochromic properties of DMHP, such as extinction coefficient, oscillator strength, transition dipole moment, Stokes shift, fluorescence quantum yield, and photochemical quantum yield. The findings indicated an intramolecular charge transfer and potential applications in determining the critical micelle concentration of surfactants like CTAB and SDS (Asiri, Sobahi, Osman, & Khan, 2017).
Crystallographic Studies
Jasinski et al. (2011) conducted a study focusing on the crystal structure of a closely related compound, (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This research provided insights into the molecular geometry, highlighting the angles between various molecular planes and the presence of intramolecular hydrogen bonds. The study emphasized the stability conferred by weak intermolecular interactions and π–π stacking, essential for understanding the compound's behavior in different environments (Jasinski, Butcher, Khaleel, Sarojini, & Yathirajan, 2011).
Antioxidant Activity
Sulpizio et al. (2016) synthesized and characterized various 2'-aminochalcone derivatives, including a compound structurally similar to DMHP. The focus of this study was to assess the antioxidant activity of these compounds. It was observed that the presence of hydroxyl and methoxy groups significantly influenced the antioxidant properties, with some derivatives showing strong free radical scavenging abilities. This research contributes to understanding how structural variations in compounds like DMHP can impact their biological activities (Sulpizio, Roller, Giester, & Rompel, 2016).
Conformational and Interaction Studies
Gomes et al. (2020) conducted a detailed structural analysis of several chalcone derivatives, including (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. This study utilized crystallography, Hirshfeld surface analysis, and PIXEL calculations to explore the interactions and conformations of these compounds. The research highlighted the significance of π interactions in stabilizing these structures, providing a deeper understanding of how molecular interactions govern the properties of compounds like DMHP (Gomes, Low, Turner, Wardell, & Pinheiro, 2020).
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,18H,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRRNHCFBUDADJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378005 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178445-83-5 | |
| Record name | 3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)
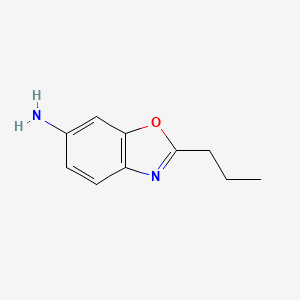
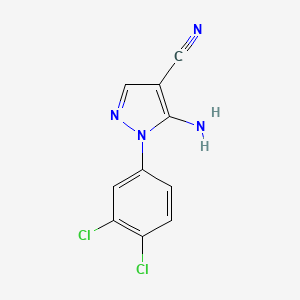
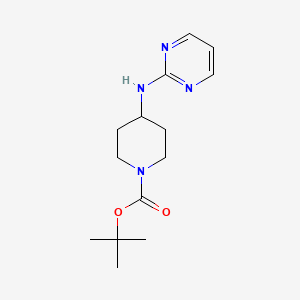


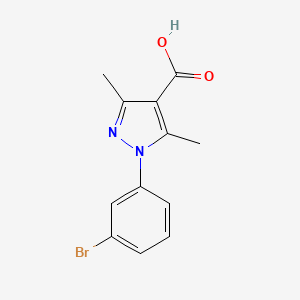
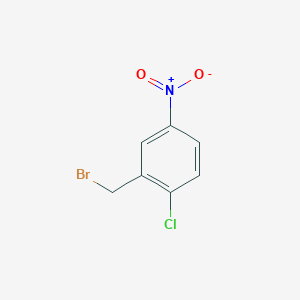

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)

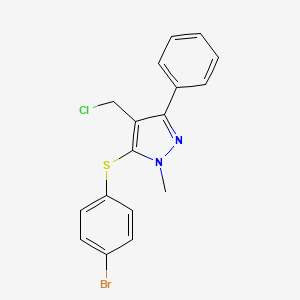
![4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1272096.png)

